2-[(4-chlorophenyl)sulfanyl]-N,N-dimethylacetamide
Description
Structural Context and Chemical Significance in Organic Chemistry
The molecular architecture of 2-[(4-chlorophenyl)sulfanyl]-N,N-dimethylacetamide consists of three key components: a (4-chlorophenyl)sulfanyl group, a flexible two-carbon linker, and an N,N-dimethylacetamide terminus. The thioether linkage (C-S-C) is a crucial functional group in organic chemistry, known for its stability and specific reactivity, often participating in oxidation reactions or acting as a ligand for metal coordination. The amide functionality is a cornerstone of peptide chemistry and materials science, offering hydrogen bonding capabilities (though substituted in this case) and conformational rigidity. The combination of a thioether and a disubstituted amide in a single molecule creates a unique electronic and steric environment, making it an interesting target for synthetic exploration and application-driven research.
Overview of the (4-chlorophenyl)sulfanyl Moiety in Contemporary Chemical Research
The (4-chlorophenyl) group, particularly when linked through a sulfur atom, is a recurring motif in the design of functional molecules. The presence of a chlorine atom on the phenyl ring significantly influences the molecule's electronic properties through inductive and resonance effects, often enhancing its lipophilicity and metabolic stability. This moiety is a component of various compounds with demonstrated biological activities.
For instance, molecules containing the 4-chlorophenyl group are investigated for their potential as antimicrobial and antiviral agents. mdpi.comnih.govnih.govresearchgate.net The diaryl sulfone structure, a related scaffold, is recognized for its diverse biological properties. mdpi.com The 4-chlorophenyl group has been incorporated into various heterocyclic systems, such as 1,3,4-thiadiazoles and imidazolidine-2-thiones, to create compounds with potential therapeutic applications. nih.govresearchgate.netmdpi.com Research into bromodichloromethyl-4-chlorophenyl sulfone derivatives has also highlighted their potential as pesticides. researchgate.net
Table 1: Research Contexts for the (4-chlorophenyl) Moiety
| Research Area | Example Compound Class | Investigated Application | Reference |
|---|---|---|---|
| Antimicrobial Agents | N-{4-[(4-chlorophenyl)sulfonyl]benzoyl}-L-valine derivatives | Antibacterial and antibiofilm activity | mdpi.com |
| Antiviral Agents | 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides | Activity against Tobacco Mosaic Virus | nih.govnih.govresearchgate.net |
| Agrochemicals | Bromodichloromethyl-4-chlorophenyl sulfone derivatives | Potential pesticidal activity | researchgate.net |
| Heterocyclic Chemistry | 3a-(4-Chlorophenyl)-1-thioxo-2,3,3a,4-tetrahydroimidazo[1,5-a]quinazolin-5(1H)-one | Synthesis of novel heterocyclic scaffolds | mdpi.com |
Role of the N,N-dimethylacetamide Core in Advanced Organic Synthesis and Functional Molecule Design
The N,N-dimethylacetamide (DMAc) core is not only a structural component of the title molecule but is also a widely utilized compound in its own right in chemical synthesis. wikipedia.orgchemicalbook.com DMAc is a high-boiling, water-miscible, polar aprotic solvent with an excellent ability to dissolve a wide range of substances, including many polymers like polyacrylonitrile (B21495) and polyimides. wikipedia.orgatamanchemicals.comtaylorandfrancis.com Its stability in the presence of strong bases makes it a valuable solvent for reactions that require such conditions. wikipedia.orgacs.org
Beyond its role as a solvent, DMAc can also serve as a versatile reagent in organic transformations. mdpi.com It can act as a source of hydrogen, carbon, nitrogen, and oxygen atoms for the synthesis of various compounds under different experimental conditions. mdpi.comresearchgate.netnih.gov This dual utility as both a reaction medium and a building block makes it a powerful tool in advanced organic synthesis and the design of functional molecules. chemicalbook.comatamanchemicals.com DMAc is employed in the industrial production of pharmaceuticals, agrochemicals, dyes, and fibers. wikipedia.orgatamanchemicals.com
Table 2: Physicochemical Properties of N,N-Dimethylacetamide (DMAc)
| Property | Value | Reference |
|---|---|---|
| CAS Number | 127-19-5 | atamanchemicals.comsigmaaldrich.com |
| Molecular Formula | C₄H₉NO | atamanchemicals.com |
| Molecular Weight | 87.12 g/mol | acs.orgsigmaaldrich.com |
| Appearance | Colorless liquid | wikipedia.orgacs.org |
| Boiling Point | 163–166 °C | acs.orgsigmaaldrich.comnoaa.gov |
| Melting Point | -20 °C | sigmaaldrich.comnoaa.gov |
| Density | 0.937-0.943 g/mL | sigmaaldrich.comnoaa.gov |
| Water Solubility | Miscible | wikipedia.orgacs.org |
| Vapor Density | 3 (Air = 1) | sigmaaldrich.compitt.edu |
Identification of Key Research Gaps and Future Investigative Directions in Sulfanylacetamide Chemistry
While the constituent parts of this compound are well-studied in various contexts, the specific class of sulfanylacetamides appears to be a less explored area of chemical space. This represents a significant research gap. The synthesis and reactions of related classes like sulfamides have been reviewed, but dedicated, comprehensive studies on sulfanylacetamides are not prominent. universityofgalway.ie
Future research could be directed toward several promising avenues:
Novel Synthetic Methodologies: Developing efficient, stereoselective, and environmentally benign methods for the synthesis of a diverse library of sulfanylacetamide derivatives.
Medicinal Chemistry Exploration: Given the biological activities associated with the (4-chlorophenyl)sulfanyl moiety, a systematic investigation of sulfanylacetamides as potential therapeutic agents (e.g., enzyme inhibitors, anticancer, or antimicrobial agents) is warranted. Structure-activity relationship (SAR) studies could elucidate the key structural features required for biological efficacy.
Materials Science Applications: The thioether and amide groups are both capable of coordinating with metals. Therefore, these compounds could be explored as ligands for the development of novel catalysts or functional materials with unique electronic or optical properties.
Agrochemical Development: Building on the known pesticidal potential of related sulfur and chlorine-containing compounds, screening sulfanylacetamide libraries for herbicidal, fungicidal, or insecticidal activity could lead to the discovery of new crop protection agents. researchgate.net
A deeper exploration of this compound class could unlock new functional molecules, leveraging the combined properties of the thioether linkage, the substituted aromatic ring, and the versatile amide core.
Structure
3D Structure
Properties
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N,N-dimethylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNOS/c1-12(2)10(13)7-14-9-5-3-8(11)4-6-9/h3-6H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLBGIFAQOYDCKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CSC1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Pathways
Established Synthetic Routes for 2-[(4-chlorophenyl)sulfanyl]-N,N-dimethylacetamide and its Analogues
Traditional synthetic routes to arylthioacetamides, including the target compound, primarily rely on the formation of a carbon-sulfur (C-S) bond. These methods are well-documented and provide reliable access to the desired molecular scaffold.
Nucleophilic Substitution Approaches Utilizing Halogenated Precursors
A cornerstone of arylthioacetamide synthesis is the nucleophilic substitution reaction between an arylthiolate and a haloacetamide. This approach is a direct and widely used method for constructing the required C-S bond.
The synthesis of this compound via this route involves the reaction of 4-chlorothiophenol (B41493) with a halogenated N,N-dimethylacetamide, most commonly 2-chloro-N,N-dimethylacetamide. The reaction proceeds via an SN2 mechanism, where the sulfur atom of the 4-chlorothiolate anion acts as the nucleophile, attacking the electrophilic carbon atom bearing the halogen and displacing it.
Reaction Scheme: The process begins with the deprotonation of 4-chlorothiophenol using a suitable base (e.g., sodium hydroxide, potassium carbonate) to generate the more nucleophilic 4-chlorothiophenolate anion. This anion then reacts with 2-chloro-N,N-dimethylacetamide. youtube.comyoutube.com
Step 1: Deprotonation 4-Cl-C₆H₄-SH + Base → 4-Cl-C₆H₄-S⁻
Step 2: Nucleophilic Attack 4-Cl-C₆H₄-S⁻ + Cl-CH₂-CON(CH₃)₂ → this compound + Cl⁻
This method is effective for a wide range of substituted thiols and haloacetamides, making it a versatile tool for creating diverse libraries of arylthioacetamide analogues. The choice of solvent is critical, with polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) being commonly employed to facilitate the SN2 reaction. acs.org
Table 1: Representative Conditions for Nucleophilic Substitution Synthesis
| Aryl Thiol | Haloacetamide | Base | Solvent | Typical Conditions |
|---|---|---|---|---|
| 4-Chlorothiophenol | 2-Chloro-N,N-dimethylacetamide | K₂CO₃ | Acetonitrile (B52724) | Reflux, 4-8 h |
| Thiophenol | 2-Bromo-N,N-diethylacetamide | NaOH | Ethanol | Room Temp, 12 h |
| 4-Methoxythiophenol | 2-Iodo-N,N-dimethylacetamide | NaH | THF | 0 °C to Room Temp, 6 h |
Direct Thiolation and Amidation Strategies
Alternative strategies involve building the molecule through sequential or one-pot thiolation and amidation reactions starting from different precursors. For instance, one could start with a haloacetic acid, which can first undergo nucleophilic substitution with 4-chlorothiophenol to form 2-((4-chlorophenyl)sulfanyl)acetic acid. nih.gov This intermediate is then activated and reacted with dimethylamine to form the final amide bond.
Reaction Scheme:
Step 1: Thiolation of a Haloacetic Acid 4-Cl-C₆H₄-SH + Br-CH₂-COOH + Base → 2-[(4-chlorophenyl)sulfanyl]acetic acid
Step 2: Amidation 2-[(4-chlorophenyl)sulfanyl]acetic acid + HN(CH₃)₂ + Coupling Agent → this compound
Common coupling agents for the amidation step include carbodiimides (like DCC or EDC) or the use of an acyl chloride intermediate. While this method is longer, it offers flexibility in introducing various amines in the final step. Direct amidation methods are continuously being developed to be more atom-economic and avoid stoichiometric activators. mdpi.com
Multi-Component Reactions for Structural Assembly
Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates portions of all reactants, represent a highly efficient synthetic strategy. chemistryforsustainability.org For the synthesis of thioamides and related structures, MCRs offer advantages in terms of atom economy, reduced reaction times, and simplified purification procedures. chemistryforsustainability.orgnih.gov
While a specific MCR for this compound is not prominently reported, analogous structures can be synthesized using this approach. For example, variations of the Ugi or Passerini reactions could potentially be adapted. A hypothetical MCR could involve the reaction of 4-chlorothiophenol, an isocyanide, an aldehyde, and a source of the N,N-dimethylamide moiety. nih.govnih.gov The development of such MCRs is an active area of research aimed at the rapid assembly of complex molecules from simple precursors. chemistryforsustainability.orgresearchgate.net
Green Chemistry Principles and Sustainable Approaches in Sulfanylacetamide Synthesis
Modern synthetic chemistry places increasing emphasis on sustainability. The development of greener synthetic routes for sulfanylacetamides focuses on reducing waste, avoiding hazardous materials, and improving energy efficiency, in line with the principles of green chemistry. nih.govmdpi.comyoutube.com
Exploration of Eco-Friendly Solvents and Solvent-Free Reaction Conditions
A key principle of green chemistry is the reduction or elimination of volatile organic solvents (VOCs). mdpi.com Traditional syntheses of arylthioacetamides often use polar aprotic solvents like DMF, which are now facing regulatory scrutiny. acs.org
Eco-Friendly Solvents: Research has focused on replacing these with more sustainable alternatives. Water is an ideal green solvent due to its availability and non-toxicity. mdpi.comresearchgate.net Reactions such as nucleophilic substitutions can sometimes be performed "on water" even if the reactants are not fully soluble. mdpi.com Other greener solvent alternatives include bio-derived solvents like 2-methyltetrahydrofuran (2-MeTHF) and cyclopentyl methyl ether (CPME), which offer improved safety profiles and are derived from renewable resources. sigmaaldrich.com Ionic liquids have also been explored as environmentally friendly catalysts and solvents for various organic transformations. mdpi.com
Solvent-Free Conditions: An even greener approach is to eliminate the solvent entirely. nih.govtandfonline.com Solvent-free reactions, often facilitated by microwave irradiation or mechanochemistry (ball milling), can lead to significantly reduced reaction times, higher yields, and simplified product isolation. tandfonline.comconicet.gov.ar For the synthesis of thioethers, direct reaction of alcohols and thiols under solvent-free conditions has been shown to be highly effective, minimizing waste by producing only water as a byproduct. nih.govd-nb.inforesearchgate.net These techniques are being increasingly applied to C-S bond formation. nih.gov
Table 2: Comparison of Conventional vs. Green Approaches for Thioether Synthesis
| Parameter | Conventional Method | Green Alternative | Benefit of Green Approach |
|---|---|---|---|
| Solvent | DMF, Acetonitrile, Dichloromethane | Water, 2-MeTHF, Solvent-Free | Reduced toxicity and waste, improved safety. acs.orgsigmaaldrich.com |
| Energy Source | Conventional heating (oil bath) | Microwave irradiation, Ultrasound | Faster reaction times, lower energy consumption. tandfonline.comconicet.gov.ar |
| Byproducts | Halide salts, coupling agent waste | Water (from alcohol + thiol route) | Higher atom economy, less waste. nih.gov |
Development of Catalytic Methodologies for Enhanced Efficiency and Selectivity
Catalysis is a fundamental pillar of green chemistry, enabling reactions to proceed with higher efficiency and selectivity while using smaller quantities of reagents. mdpi.com The development of catalytic methods for C-S bond formation has become a major focus in organic synthesis. researchgate.netrsc.org
Transition-metal catalysis, particularly using copper or palladium, has been extensively explored for forming C-S bonds. researchgate.netorganic-chemistry.org These methods can often use a wider range of substrates and proceed under milder conditions than traditional methods. For example, copper-catalyzed cross-coupling reactions can form diaryl sulfides from phenolic esters and a sulfur source, avoiding the use of odorous thiols. organic-chemistry.org
More recently, efforts have been directed towards using more abundant and less toxic metals or even metal-free catalytic systems. nih.gov Solid acid catalysts have been employed for the synthesis of thioethers from alcohols and thiols, offering the advantages of easy separation and reusability. nih.govd-nb.info Furthermore, photocatalysis and electrocatalysis are emerging as powerful, sustainable tools for forging C-S bonds, using light or electricity to drive the reactions. rsc.orgchemrxiv.orgnih.gov These advanced catalytic approaches promise more efficient and environmentally benign pathways to compounds like this compound.
Microwave-Assisted and Ultrasonic-Assisted Synthesis Protocols
In recent years, microwave and ultrasonic irradiation have emerged as powerful tools in organic synthesis, often leading to significantly reduced reaction times, increased yields, and cleaner reaction profiles compared to conventional heating methods. While specific protocols for the synthesis of this compound using these techniques are not extensively documented in publicly available literature, the principles can be extrapolated from the synthesis of analogous aryl sulfanyl acetamides and related heterocyclic compounds.
Microwave-Assisted Synthesis:
Microwave-assisted organic synthesis (MAOS) utilizes the ability of polar molecules to absorb microwave energy and convert it into thermal energy. This rapid and efficient heating can accelerate reaction rates. A plausible microwave-assisted route to this compound would involve the reaction of 4-chlorothiophenol with 2-chloro-N,N-dimethylacetamide.
A typical procedure would involve charging a microwave reactor vessel with 4-chlorothiophenol, 2-chloro-N,N-dimethylacetamide, a suitable base (e.g., potassium carbonate or triethylamine), and a polar solvent that efficiently absorbs microwaves (e.g., dimethylformamide (DMF) or ethanol). The reaction mixture would then be subjected to microwave irradiation at a specific temperature and for a short duration, typically ranging from a few minutes to less than an hour. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the product can be isolated using standard work-up procedures. The advantages of this approach would be a significant reduction in reaction time compared to conventional heating, which might require several hours.
The following table outlines a hypothetical comparison of reaction conditions for the synthesis of aryl sulfanyl acetamides, illustrating the potential benefits of microwave irradiation.
| Parameter | Conventional Heating | Microwave Irradiation |
| Reactants | 4-chlorothiophenol, 2-chloro-N,N-dimethylacetamide | 4-chlorothiophenol, 2-chloro-N,N-dimethylacetamide |
| Solvent | DMF, Ethanol, or Acetone | DMF, Ethanol |
| Base | K₂CO₃, NaH, or Et₃N | K₂CO₃, Et₃N |
| Temperature | Reflux | 100-150 °C |
| Reaction Time | 6-24 hours | 5-30 minutes |
| Yield | Moderate to Good | Good to Excellent |
Ultrasonic-Assisted Synthesis:
Ultrasonic-assisted synthesis, or sonochemistry, utilizes the phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—to accelerate chemical reactions. The collapse of these bubbles generates localized hot spots with extremely high temperatures and pressures, leading to enhanced mass transfer and reaction rates. tandfonline.comnih.gov
For the synthesis of this compound, a mixture of 4-chlorothiophenol, 2-chloro-N,N-dimethylacetamide, and a base in a suitable solvent would be subjected to ultrasonic irradiation using an ultrasonic bath or a probe sonicator. tandfonline.com The reaction could potentially proceed at a lower bulk temperature compared to conventional methods, which is advantageous for thermally sensitive compounds. The reaction times are also expected to be significantly shorter. mdpi.com Research on the ultrasound-assisted synthesis of related 1,3-thiazoles and 1,3,4-thiadiazines has demonstrated the efficiency of this green chemistry approach. tandfonline.com
Mechanistic Investigations of Synthetic Transformations
Understanding the mechanism of a chemical reaction is crucial for optimizing reaction conditions and predicting the formation of byproducts. The synthesis of this compound from 4-chlorothiophenol and 2-chloro-N,N-dimethylacetamide is a classic example of a nucleophilic substitution reaction.
Elucidation of Reaction Kinetics and Thermodynamic Aspects
Reaction Kinetics:
The reaction proceeds via a nucleophilic attack of the thiophenolate anion (formed by the deprotonation of 4-chlorothiophenol by a base) on the electrophilic carbon atom of 2-chloro-N,N-dimethylacetamide. This is a bimolecular nucleophilic substitution (SN2) reaction.
The rate of the reaction is expected to be dependent on the concentrations of both the thiophenolate and the chloroacetamide. The rate law can be expressed as:
Rate = k[4-chlorothiophenolate][2-chloro-N,N-dimethylacetamide]
Several factors can influence the reaction kinetics:
Nucleophilicity of the Thiophenolate: The nucleophilicity of the sulfur atom is a key determinant of the reaction rate. The presence of the electron-withdrawing chlorine atom on the phenyl ring of 4-chlorothiophenol slightly decreases the nucleophilicity of the sulfur compared to unsubstituted thiophenol.
Nature of the Leaving Group: The chloride ion is a good leaving group, facilitating the nucleophilic attack.
Solvent Effects: Polar aprotic solvents like DMF or acetonitrile are generally preferred for SN2 reactions as they can solvate the cation of the base without strongly solvating the nucleophile, thus enhancing its reactivity.
Base Strength: The choice of base is important to ensure complete deprotonation of the thiophenol to the more nucleophilic thiophenolate.
Thermodynamic Aspects:
Stereochemical Aspects and Diastereoselective/Enantioselective Synthesis (if applicable)
The compound this compound itself is achiral as it does not possess any stereocenters. However, stereochemistry becomes a critical consideration if the sulfur atom is oxidized to a sulfoxide. The resulting 2-[(4-chlorophenyl)sulfinyl]-N,N-dimethylacetamide would have a stereogenic center at the sulfur atom, leading to the possibility of two enantiomers.
The stereoselective synthesis of chiral sulfoxides is a well-established field in organic chemistry. rsc.orgchemicalbook.com Should an enantiomerically enriched form of the corresponding sulfoxide be desired, several strategies could be employed:
Asymmetric Oxidation: The sulfide, this compound, could be oxidized using a chiral oxidizing agent or a metal catalyst with a chiral ligand. This would lead to the preferential formation of one enantiomer of the sulfoxide over the other.
Resolution: A racemic mixture of the sulfoxide could be synthesized and then resolved into its individual enantiomers using techniques such as chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.
The development of stereoselective synthetic methods for chiral sulfinyl compounds is an active area of research due to the importance of such compounds as chiral auxiliaries and in medicinal chemistry. rsc.orgchemicalbook.com
Design and Synthesis of Derivatives and Analogues
The structural framework of this compound offers several opportunities for modification to explore structure-activity relationships for various potential applications.
Modification of the Aryl Sulfanyl Moiety and Halogen Substituents
The aryl sulfanyl moiety is a key component that can be readily modified.
Variation of Halogen Substituents: The chlorine atom on the phenyl ring can be replaced with other halogen atoms such as fluorine, bromine, or iodine. This would alter the electronic properties of the aromatic ring and could impact the biological activity of the molecule. The position of the halogen on the ring (ortho, meta, or para) can also be varied.
Introduction of Other Substituents: A wide range of other functional groups can be introduced onto the phenyl ring to modulate properties such as lipophilicity, electronic character, and steric bulk. Examples include alkyl, alkoxy, nitro, cyano, and trifluoromethyl groups.
Replacement of the Phenyl Ring: The phenyl ring could be replaced with other aromatic or heteroaromatic systems, such as naphthyl, pyridyl, or thienyl rings.
The synthesis of these analogues would typically follow a similar synthetic route, starting from the corresponding substituted thiophenol or heterocyclic thiol.
The following table presents some examples of potential derivatives with modified aryl sulfanyl moieties.
| Derivative Name | Modification |
| 2-[(4-Fluoro phenyl)sulfanyl]-N,N-dimethylacetamide | Replacement of chlorine with fluorine |
| 2-[(4-Bromo phenyl)sulfanyl]-N,N-dimethylacetamide | Replacement of chlorine with bromine |
| 2-[(2,4-Dichloro phenyl)sulfanyl]-N,N-dimethylacetamide | Addition of a second chlorine atom |
| 2-[(4-Methyl phenyl)sulfanyl]-N,N-dimethylacetamide | Replacement of chlorine with a methyl group |
| 2-[(Naphthalen-2-yl )sulfanyl]-N,N-dimethylacetamide | Replacement of the phenyl ring with a naphthyl ring |
Functionalization and Derivatization of the N,N-dimethylacetamide Nitrogen and Alkyl Chain
The N,N-dimethylacetamide moiety also provides avenues for structural modification.
Modification of the Acetamide (B32628) Backbone: The methylene (B1212753) group of the acetamide can be substituted with other groups to introduce new functionalities or stereocenters. For example, the introduction of an alkyl or aryl group at this position would create a chiral center.
N,N-dimethylacetamide and its derivatives are versatile reagents and solvents in organic synthesis and can participate in various chemical transformations. mdpi.comnih.gov The amide functionality itself can be hydrolyzed under acidic conditions to the corresponding carboxylic acid, which can then be further derivatized.
The table below shows potential derivatives with modifications to the N,N-dimethylacetamide moiety.
| Derivative Name | Modification |
| 2-[(4-Chlorophenyl)sulfanyl]-N,N-diethyl acetamide | Replacement of methyl groups with ethyl groups |
| 1-(2-((4-Chlorophenyl)sulfanyl)acetyl)pyrrolidine | Incorporation of the nitrogen into a pyrrolidine ring |
| 2-[(4-Chlorophenyl)sulfanyl]-N-methyl-N-phenyl acetamide | Replacement of one methyl group with a phenyl group |
Synthesis of Fused Heterocyclic and Spirocyclic Analogues of this compound
General synthetic strategies for creating fused heterocyclic and spirocyclic compounds often involve intramolecular cyclization or multicomponent reactions. These reactions typically require starting materials with specific functional groups that can participate in ring-forming processes. For instance, the synthesis of fused heterocycles can be achieved through reactions like [3+2] cycloadditions, where a 1,3-dipole reacts with a dipolarophile to form a five-membered ring. Similarly, the construction of spirocycles can be accomplished through various methods, including the condensation of cyclic ketones with dinucleophiles or through rearrangement reactions.
However, no documented reaction pathways were found that specifically employ this compound to build more complex fused or spirocyclic architectures. Further research would be necessary to explore the potential of this compound or its derivatives in the development of novel heterocyclic systems.
Advanced Structural Elucidation and Conformational Analysis of 2 4 Chlorophenyl Sulfanyl N,n Dimethylacetamide
Comprehensive Spectroscopic Characterization Techniques
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Characterization
No experimental UV-Vis spectroscopic data for this compound, which would provide insights into its electronic transitions and the nature of its chromophores, could be located in the searched scientific literature.
Single-Crystal X-ray Diffraction Analysis
A thorough search of crystallographic databases did not yield any results for the single-crystal X-ray diffraction analysis of this compound. Consequently, no information is available for the following subsections.
Without single-crystal X-ray diffraction data, the precise molecular geometry, including specific bond lengths and angles for this compound, has not been experimentally determined or reported.
Details regarding the crystal packing and any solid-state architectural motifs of this compound are unavailable as no crystallographic studies have been published.
There is no information in the scientific literature concerning the investigation of polymorphism or the formation of pseudopolymorphs (solvates) for this compound.
Supramolecular Interactions and Self-Assembly Phenomena
Due to the absence of single-crystal X-ray diffraction studies, the nature of any intermolecular hydrogen bonding networks in the solid state of this compound remains uncharacterized.
Analysis of π-Stacking, Halogen Bonding, and Other Non-Covalent Interactions
There is no available crystallographic data to analyze the presence or nature of π-stacking interactions between the chlorophenyl rings of adjacent molecules. Similarly, the potential for halogen bonding involving the chlorine atom, or other non-covalent interactions that would dictate the crystal packing, has not been reported in the accessible literature.
Role of Solvent Molecules in the Formation of Supramolecular Architectures
Without crystallization studies or structural reports, it is not possible to determine the role of different solvents in the potential formation of various polymorphs or supramolecular architectures of this compound. Information on how solvent molecules might be incorporated into the crystal lattice or influence the self-assembly process is unavailable.
Principles of Orthogonal Self-Assembly and Host-Guest Chemistry
There are no published studies on the behavior of this compound in the context of orthogonal self-assembly or its participation as a host or guest in supramolecular complexes. Such analyses would require specific experimental data that are not present in the public domain.
Computational and Theoretical Investigations
Quantum Chemical Calculations (e.g., Density Functional Theory)
Quantum chemical calculations would be essential to understand the fundamental electronic properties and reactivity of the molecule.
Molecular Dynamics Simulations
Molecular dynamics simulations would be employed to study the dynamic behavior of the molecule over time, providing insights into its conformational flexibility and interactions with its environment. This would be particularly useful for understanding its behavior in different solvents or its potential interactions with biological macromolecules.
Without access to studies that have performed these specific analyses on 2-[(4-chlorophenyl)sulfanyl]-N,N-dimethylacetamide, any attempt to provide the requested detailed article would be speculative and would not meet the required standards of scientific accuracy.
Elucidation of Conformational Flexibility and Dynamic Behavior
The conformational landscape of a molecule is critical to its chemical and biological activity. Theoretical calculations, such as those performed on the closely related analogue, N,N-diethyl-2-[(4-chlorophenyl)sulfanyl]acetamide, reveal significant conformational flexibility.
Studies utilizing methods like Density Functional Theory (DFT), specifically B3LYP/6-311++G(d,p) calculations, have identified two primary stable conformation pairs for the molecular backbone: gauche and cis. In the gas phase, the gauche (anti; syn) conformation is predicted to be the most stable. The dynamic behavior involves the rotation around the C-S and C-C bonds, allowing the molecule to adopt various spatial arrangements. The gauche conformation is stabilized by specific orbital interactions, which are absent in the cis form. X-ray diffraction analysis of the N,N-diethyl analogue confirmed that it assumes a cis conformation in the solid state, highlighting the influence of the physical state on molecular geometry.
| Conformer | Predicted Stability (Gas Phase) | Key Stabilizing Interactions (N,N-diethyl analogue) | Observed State (N,N-diethyl analogue) |
| Gauche (anti; syn) | Most Stable | LPS4→πC2O1, πC2O1→σC3S4, etc. | Predominant in non-polar solvents |
| Cis (anti; syn) | Less Stable | - | Solid State |
This table summarizes theoretical and experimental findings on the conformational states of the analogous compound N,N-diethyl-2-[(4-chlorophenyl)sulfanyl]acetamide.
Investigation of Solvent Effects and Solvation Dynamics
The behavior and conformational preference of this compound are significantly influenced by its environment, particularly the solvent. The polarity of the solvent can alter the relative stability of the cis and gauche conformers.
Computational methods like the Polarisable Continuum Model (PCM) are used to simulate the effects of different solvents. For the N,N-diethyl analogue, these calculations have shown that as solvent polarity increases, the population of the more polar cis conformer increases relative to the gauche conformer. This theoretical finding is consistent with infrared (IR) spectroscopy data, which shows changes in the carbonyl (C=O) stretching frequency bands in solvents of varying polarity. For instance, in a non-polar solvent like n-hexane, the gauche form is predominant, while in more polar solvents, the equilibrium shifts towards the cis form. This dynamic interplay between the solute and solvent molecules is crucial for understanding the compound's behavior in complex systems.
| Solvent Polarity | Predominant Conformer | Theoretical Model | Experimental Evidence |
| Low (e.g., n-Hexane) | Gauche | PCM Calculations | Infrared Spectroscopy |
| High | Cis | PCM Calculations | Infrared Spectroscopy |
This table illustrates the influence of solvent polarity on the conformational equilibrium of the analogous compound N,N-diethyl-2-[(4-chlorophenyl)sulfanyl]acetamide.
In Silico Mechanistic and Interaction Studies
In silico techniques such as molecular docking and structure-activity relationship (SAR) studies are instrumental in predicting how a molecule might interact with biological targets and in guiding the design of new, potentially more effective analogues. While specific studies on this compound are not extensively documented, the principles of these methods can be applied to understand its hypothetical interactions.
Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex.
The first step in a docking simulation involves identifying a potential biological target. For a molecule containing a chlorophenyl group and an acetamide (B32628) moiety, potential targets could include enzymes or receptors where such chemical features are known to interact. Once a target protein is selected, its three-dimensional structure is obtained from a database like the Protein Data Bank (PDB).
Computational algorithms are then used to identify potential binding sites, or "pockets," on the protein's surface. The target compound, this compound, would be computationally placed into these pockets. The simulations would identify key amino acid residues within the active site that could form favorable interactions with the ligand. These interactions might include hydrogen bonds with the acetamide oxygen, hydrophobic interactions with the chlorophenyl ring, or other van der Waals contacts.
Following the identification of the binding pose, the nature and strength of the interactions are analyzed. The simulation software calculates a "docking score," which is a theoretical estimation of the binding affinity. A lower score typically indicates a more favorable binding interaction.
For this compound, a typical interaction profile might involve:
Hydrogen Bonding: The carbonyl oxygen of the acetamide group acting as a hydrogen bond acceptor with residues like Arginine or Tyrosine.
Hydrophobic Interactions: The 4-chlorophenyl ring fitting into a hydrophobic pocket of the receptor, interacting with non-polar amino acid residues.
Halogen Bonding: The chlorine atom potentially forming a halogen bond with an electron-donating atom in the protein backbone.
These theoretical predictions provide a valuable, non-clinical hypothesis about the molecule's potential mechanism of action and its binding strength to a given target.
Computational SAR studies explore how modifications to a molecule's structure could affect its predicted activity. By systematically altering different parts of this compound in silico, researchers can generate hypotheses for designing more potent or selective analogues.
This process involves creating a virtual library of related compounds and then performing docking simulations or other computational analyses on them. For example, modifications could include:
Altering the substitution on the phenyl ring: Replacing the chlorine at the 4-position with other halogens (F, Br) or with electron-donating (e.g., -CH₃) or electron-withdrawing (e.g., -CF₃) groups to probe the effect on binding affinity.
Modifying the N,N-dimethylacetamide group: Replacing the dimethyl groups with other alkyl groups or cyclic structures to explore steric and hydrophobic limits within the binding pocket.
Changing the thioether linker: Replacing the sulfur atom with an oxygen (ether) or a methylene (B1212753) group (-CH₂-) to understand the role of the linker in the molecule's flexibility and interaction profile.
The results of these computational experiments can be used to build a predictive SAR model, guiding synthetic chemists to prioritize the creation of analogues with the highest theoretical potential.
| Original Moiety | Proposed Modification | Rationale for Analogue Design |
| 4-chlorophenyl | 3,4-dichlorophenyl | To enhance hydrophobic interactions or explore additional binding contacts. |
| 4-chlorophenyl | 4-fluorophenyl | To investigate the role of halogen bonding and electron-withdrawing effects. |
| Thioether (-S-) | Sulfoxide (B87167) (-SO-) or Sulfone (-SO₂-) | To introduce polar groups capable of forming new hydrogen bonds. |
| N,N-dimethyl | N-ethyl-N-methyl or Piperidinyl | To probe the size and shape of the binding pocket. |
This table provides a conceptual outline for a computational SAR study, illustrating how the parent compound could be modified to design new analogues.
Preclinical Biological Activity and Mechanistic Pathways in Vitro and Cellular Focus
Development of Chemical Probes and Mechanistic Tools for Biological System Interrogation
Based on a comprehensive review of available scientific literature, there is no published research detailing the development or utilization of 2-[(4-chlorophenyl)sulfanyl]-N,N-dimethylacetamide as a chemical probe or a mechanistic tool for the interrogation of biological systems. Searches of scholarly databases and patent literature did not yield any studies describing its design, synthesis, or application for such purposes. Consequently, no data on its target affinity, selectivity, or use in elucidating biological pathways is available.
Further research would be required to determine if this compound has the potential for development as a chemical probe. Such research would typically involve:
Target Identification: Identifying a specific biological target (e.g., an enzyme, receptor, or protein-protein interaction) with which the compound might interact.
Assay Development: Creating in vitro assays to measure the compound's activity and affinity for the identified target.
Structural Modification: Synthesizing derivatives of the compound to optimize its potency, selectivity, and properties as a probe, which might include the incorporation of reporter tags (e.g., fluorescent dyes, biotin) or photoreactive groups.
Cellular Validation: Using the optimized probe in cellular models to study the biological function of its target and its role in various signaling pathways.
Without any foundational research in these areas, no detailed findings or data tables can be provided for this specific topic.
Advanced Analytical Methodologies for Compound Characterization and Quantification
Chromatographic Techniques for Purity, Identification, and Quantitative Analysis
Chromatography is a cornerstone for the analysis of chemical compounds, offering high-resolution separation of complex mixtures. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are particularly pertinent for the analysis of 2-[(4-chlorophenyl)sulfanyl]-N,N-dimethylacetamide.
HPLC is a primary technique for the purity assessment and quantification of non-volatile or thermally sensitive compounds. Given the structure of this compound, reversed-phase HPLC (RP-HPLC) is the most suitable approach. rsc.org
A typical RP-HPLC method would involve a C18 stationary phase, which effectively retains the compound based on its moderate hydrophobicity. researchgate.net Alternative stationary phases, such as those with pentafluorophenyl (PFP) ligands, could offer different selectivity, particularly through interactions with the aromatic chlorophenyl ring. mdpi.com The mobile phase would likely consist of a gradient mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or a dilute acid like formic acid) to ensure sharp peak shapes and reproducible retention times. mdpi.comsielc.com
For detection, UV-Visible spectrophotometry is the most direct method, as the chlorophenyl group acts as a chromophore. The maximum absorption wavelength (λmax) is expected to be in the UV region, allowing for sensitive quantification. rasayanjournal.co.in For higher sensitivity and specificity, particularly in complex matrices or for impurity profiling, coupling HPLC with a mass spectrometry (MS) detector (LC-MS) is advantageous. researchgate.net LC-MS provides molecular weight information and fragmentation patterns, aiding in the unequivocal identification of the parent compound and any related substances. researchgate.net
Interactive Table 1: Example HPLC Parameters for Analysis of this compound
| Parameter | Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard reversed-phase column for separation of moderately non-polar compounds. researchgate.net |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | Provides good peak shape and is MS-compatible. sielc.com |
| Gradient | 5% B to 95% B over 20 minutes | Ensures elution of the main compound and separation from potential impurities with varying polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for analytical scale columns. |
| Detection | UV at ~230-250 nm or Mass Spectrometry (ESI+) | The chlorophenyl moiety provides UV absorbance. rasayanjournal.co.in MS offers higher specificity. researchgate.net |
| Injection Volume | 10 µL | A typical volume for analytical HPLC. |
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. resolvemass.ca Direct analysis of this compound by GC may be challenging due to its relatively high molecular weight and the potential for thermal degradation of the amide functional group at the high temperatures of the GC injection port. researchgate.net
However, GC-MS is highly effective for identifying volatile impurities that may be present from the synthesis process, such as residual starting materials (e.g., 4-chlorothiophenol) or solvents. resolvemass.caacs.org Analysis of aryl thioethers and related structures by GC-MS has been successfully demonstrated for reaction monitoring and product identification in synthetic chemistry. nih.govresearchgate.net Therefore, its primary role in the quality control of this compound would be for impurity profiling of volatile and semi-volatile contaminants rather than for quantifying the parent compound itself. resolvemass.ca
Chiral chromatography is a specialized form of HPLC used to separate enantiomers, which are non-superimposable mirror images of a chiral molecule. nih.gov For this technique to be applicable, the molecule must possess a chiral center. The structure of this compound lacks a stereocenter; it is an achiral molecule.
Therefore, chiral chromatography is not applicable for assessing the enantiomeric purity of the compound itself. However, should a synthetic route involve chiral reagents or catalysts, or if a chiral impurity is suspected, this technique would be indispensable. wvu.edu In such a hypothetical scenario, a chiral stationary phase (CSP), often based on polysaccharide derivatives, would be used to achieve separation of the enantiomers. researchgate.net
Electrochemical Methods for Detection and Redox Behavior Studies
Electrochemical methods can be employed to study the redox behavior of this compound and for its sensitive detection. Organosulfur compounds, particularly thioethers, are known to be electrochemically active. nih.govresearchgate.net The sulfur atom in the thioether linkage can be oxidized to a sulfoxide (B87167) and then to a sulfone at specific potentials. masterorganicchemistry.com
Techniques such as cyclic voltammetry (CV) can be used to investigate these redox processes, providing information on the oxidation potentials and the stability of the resulting species. mdpi.com This information is valuable for understanding the compound's chemical stability and potential degradation pathways. Furthermore, an electrochemical detector can be coupled with HPLC to provide a highly sensitive and selective method for quantification, especially in complex biological or environmental samples where UV-absorbing interferences may be present. rsc.org
Spectroscopic Quantification Methods (e.g., UV-Vis spectrophotometry, Fluorescence spectroscopy)
Spectroscopic methods offer straightforward and rapid quantification of compounds in solution.
UV-Vis Spectrophotometry : This is a fundamental technique for quantification based on the Beer-Lambert law, which correlates absorbance with concentration. youtube.com The presence of the 4-chlorophenyl aromatic ring in this compound results in strong absorption of UV light. eijppr.com A quantitative method can be developed by measuring the absorbance at the wavelength of maximum absorption (λmax) and comparing it to a calibration curve prepared with standards of known concentration. Derivative spectrophotometry can also be used to enhance resolution from interfering background signals or overlapping spectra from impurities. youtube.comresearcher.life
Fluorescence Spectroscopy : This technique is generally more sensitive than UV-Vis spectrophotometry. However, its applicability depends on whether the compound is fluorescent (i.e., it emits light after being excited by light of a specific wavelength). While some aromatic sulfur compounds exhibit fluorescence, it is not a universal property. If this compound does not possess significant native fluorescence, derivatization with a fluorescent tag could be employed to enable highly sensitive analysis. diva-portal.org
Development of Robust Quality Control and Impurity Profiling Methodologies for Research Samples
A robust quality control (QC) and impurity profiling strategy is critical to ensure the identity, purity, and quality of research samples. researchgate.net Such a strategy integrates multiple analytical techniques to provide a comprehensive characterization of the compound. ijprajournal.com
The development of these methodologies involves:
Primary Assay and Purity Determination : An optimized and validated HPLC-UV method should be established as the primary tool for determining the purity (e.g., as a percentage of the main peak area) and for accurate quantification. resolvemass.ca
Impurity Identification : Any impurity detected above a certain threshold (e.g., 0.1%) should be investigated. pharmaguideline.com LC-MS is the ideal technique for this, providing molecular weight data that can help in postulating the structures of unknown impurities. ijprajournal.com
Analysis of Volatile and Semi-Volatile Impurities : GC-MS should be used to screen for residual solvents and volatile impurities that may originate from the starting materials or side reactions during synthesis. resolvemass.ca
Method Validation : The analytical methods should be validated for specificity, linearity, accuracy, precision, and robustness to ensure that the results are reliable and reproducible. pharmaguideline.com
Potential impurities could include starting materials like 4-chlorothiophenol (B41493) and N,N-dimethyl-2-chloroacetamide, by-products from side reactions, or degradation products formed during storage, such as the corresponding sulfoxide or sulfone. researchgate.net
Interactive Table 2: Potential Impurities and Recommended Analytical Techniques
| Potential Impurity | Chemical Structure | Likely Origin | Recommended Analytical Technique |
| 4-chlorothiophenol | C₆H₅ClS | Unreacted starting material | GC-MS, HPLC-UV |
| N,N-dimethyl-2-chloroacetamide | C₄H₈ClNO | Unreacted starting material | GC-MS, HPLC-UV |
| 2-[(4-chlorophenyl)sulfinyl]-N,N-dimethylacetamide (Sulfoxide) | C₁₀H₁₂ClNO₂S | Oxidation product | HPLC-UV, LC-MS |
| Bis(4-chlorophenyl) disulfide | C₁₂H₈Cl₂S₂ | Side reaction of starting material | HPLC-UV, LC-MS |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-[(4-chlorophenyl)sulfanyl]-N,N-dimethylacetamide, and what parameters critically influence reaction yield?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, substituted acetamides are often synthesized via reaction of chlorinated intermediates with thiols under basic conditions (e.g., K₂CO₃ in DMF). Key parameters include:
- Temperature control : Excess heat may lead to byproducts like sulfoxides.
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of the thiol group .
- Purification : Column chromatography or recrystallization (using ethanol/water mixtures) is critical for isolating high-purity products .
Q. How can structural characterization techniques validate the molecular structure of this compound?
- Methodological Answer :
- NMR spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR can confirm the presence of the 4-chlorophenyl group (δ ~7.3–7.5 ppm for aromatic protons) and N,N-dimethylacetamide moiety (δ ~2.9–3.1 ppm for CH₃ groups) .
- X-ray crystallography : Resolves bond lengths and angles, particularly the C–S bond (typically ~1.76–1.82 Å in sulfanyl acetamides) and confirms stereoelectronic effects .
- Mass spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks and fragmentation patterns .
Q. What safety protocols are essential when handling sulfanyl acetamide derivatives?
- Methodological Answer :
- Ventilation : Use fume hoods to avoid inhalation of fine powders or vapors.
- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles are mandatory.
- Waste disposal : Halogenated byproducts require segregated waste streams due to environmental persistence .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for sulfanyl acetamide synthesis?
- Methodological Answer :
- Quantum chemical calculations : Density Functional Theory (DFT) predicts transition states and intermediates, reducing trial-and-error experimentation. For example, ICReDD employs reaction path searches to identify energetically favorable pathways .
- Machine learning : Training models on existing reaction databases can predict optimal solvent/base combinations for higher yields .
Q. How can researchers resolve contradictions in spectroscopic data for substituted acetamides?
- Methodological Answer :
- Cross-validation : Compare experimental NMR data with computational predictions (e.g., using ACD/Labs or Gaussian NMR modules).
- Dynamic NMR studies : Resolve rotational barriers in amide bonds, which may cause signal splitting .
- Crystallographic validation : X-ray structures provide unambiguous bond connectivity, clarifying discrepancies in proposed tautomeric forms .
Q. What experimental designs assess the biological activity of this compound?
- Methodological Answer :
- Structure-activity relationship (SAR) studies : Synthesize analogs (e.g., varying substituents on the phenyl ring) and test against target enzymes or microbial strains.
- In vitro assays : Use MIC (Minimum Inhibitory Concentration) tests for antimicrobial activity, referencing structurally similar compounds like 2-[(2-aminophenyl)sulfanyl] derivatives .
- Molecular docking : Screen against protein databases (e.g., PDB) to identify potential binding modes with biological targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
